![molecular formula C23H22BNO B166798 (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole CAS No. 131180-90-0](/img/structure/B166798.png)
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole
Übersicht
Beschreibung
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is a chiral organoboron compound that has garnered significant interest in the field of asymmetric synthesis. This compound is known for its unique structure, which includes a hexahydropyrrolo ring fused with an oxazaborole ring, and three phenyl groups attached to the structure. The presence of boron in its structure makes it a valuable catalyst in various chemical reactions, particularly in the enantioselective reduction of ketones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole typically involves the reaction of methylboronic acid with ®-(+)-α,α-Diphenyl-2-pyrrolidinemethanol. The reaction is carried out in the presence of a solvent such as toluene, and the mixture is heated to facilitate the formation of the desired product . The reaction conditions often include maintaining the temperature at around 120°C and using a Dean-Stark apparatus to remove water formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the purity and yield of the compound. The reaction parameters are optimized to ensure efficient conversion and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole undergoes various types of chemical reactions, including:
Reduction: It acts as a catalyst in the enantioselective reduction of ketones to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Common reagents include borane complexes such as borane-dimethyl sulfide and borane-tetrahydrofuran.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used in substitution reactions.
Major Products
The major products formed from these reactions include enantioselective secondary alcohols from the reduction of ketones and various substituted boron compounds from substitution reactions .
Wissenschaftliche Forschungsanwendungen
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which (S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole exerts its catalytic effects involves the formation of a boron-oxygen complex with the substrate. This complex facilitates the transfer of hydride ions from the borane reagent to the substrate, resulting in the reduction of the ketone to an alcohol . The chiral environment provided by the oxazaborole ring ensures that the reduction occurs in an enantioselective manner, producing chiral alcohols with high enantiomeric excess .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-(+)-2-Methyl-CBS-oxazaborolidine: Another chiral oxazaborolidine catalyst used in asymmetric reductions.
(S)-(-)-2-Methyl-CBS-oxazaborolidine: Similar to the ®-enantiomer but with opposite chirality.
Uniqueness
(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole is unique due to its triphenyl substitution, which provides steric hindrance and enhances the enantioselectivity of the reactions it catalyzes. This makes it particularly effective in producing chiral alcohols with high enantiomeric purity .
Eigenschaften
IUPAC Name |
(3aS)-1,3,3-triphenyl-3a,4,5,6-tetrahydropyrrolo[1,2-c][1,3,2]oxazaborole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BNO/c1-4-11-19(12-5-1)23(20-13-6-2-7-14-20)22-17-10-18-25(22)24(26-23)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXAMQZFEKIDKAP-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N2CCCC2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N2CCC[C@H]2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447842 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131180-90-0 | |
| Record name | (3aS)-1,3,3-Triphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



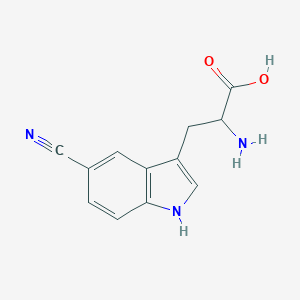
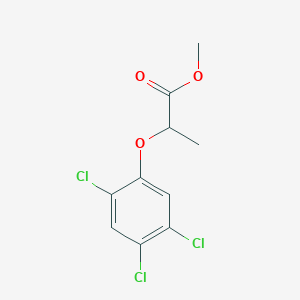

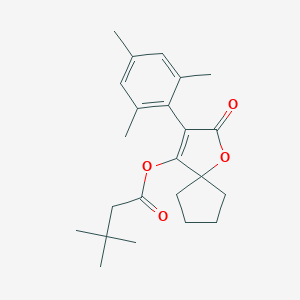
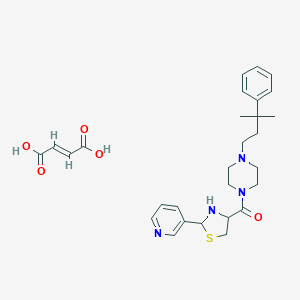
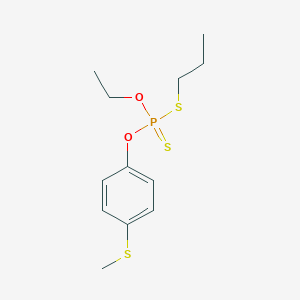
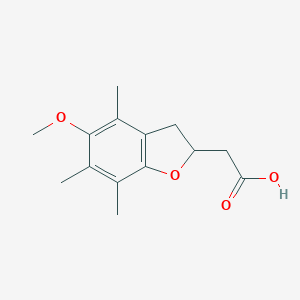
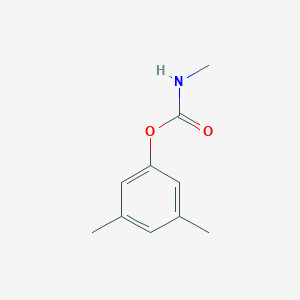
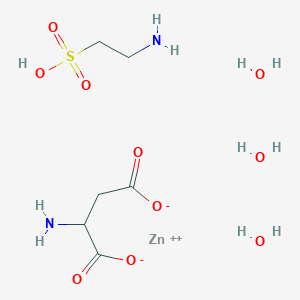
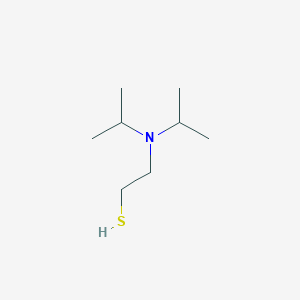
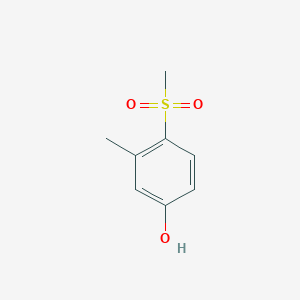
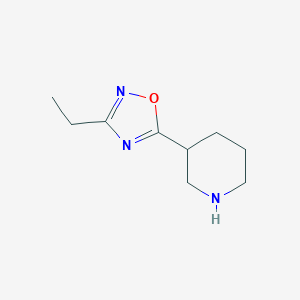
![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)
